Tert-butyl 4-(2-oxopyrrolidin-1-yl)azepane-1-carboxylate
Description
Tert-butyl 4-(2-oxopyrrolidin-1-yl)azepane-1-carboxylate is a synthetic organic compound that belongs to the class of azepane derivatives
Properties
IUPAC Name |
tert-butyl 4-(2-oxopyrrolidin-1-yl)azepane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)16-9-4-6-12(8-11-16)17-10-5-7-13(17)18/h12H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOLUSSPBAKUEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)N2CCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-oxopyrrolidin-1-yl)azepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate and pyrrolidinone under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the ester bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated purification systems can streamline the production process and reduce the time required for isolation and purification of the compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-oxopyrrolidin-1-yl)azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, dichloromethane as a solvent.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups, depending on the reagents and conditions used .
Scientific Research Applications
Tert-butyl 4-(2-oxopyrrolidin-1-yl)azepane-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-oxopyrrolidin-1-yl)azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its ability to form hydrogen bonds and interact with biological macromolecules contributes to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-oxopyrrolidin-1-yl)azepane-1-carboxylate is unique due to its specific combination of a pyrrolidinone moiety and an azepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
